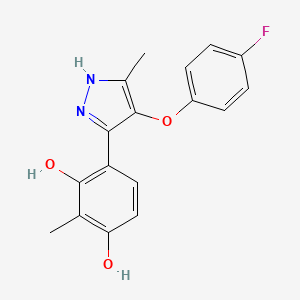
4-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol, also known as FM-MBMD, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based compounds, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthetic Chemistry Applications
- Anaerobic Transformation : A study explored the transformation of phenol to benzoate by an anaerobic consortium, using isomeric fluorophenols to elucidate the mechanism. This research provides insights into how similar fluorinated compounds might undergo transformations in anaerobic environments, with 4-fluorophenol showing no transformation, suggesting a specific reactivity profile for fluorophenols (Genthner, Townsend, & Chapman, 1989).
- Fluorinated Ligands : The synthesis, crystal structure, and optical properties of fluorinated bis(pyrazoles) were investigated, highlighting the potential of such compounds in materials science for their interaction with volatile organic compounds. These fluorinated ligands demonstrate how modifications in fluorination affect molecular properties and interactions (Pedrini et al., 2020).
Materials Science Applications
- Optical Properties : Research into the optical properties of fluorinated poly(pyrazole) ligands and their affinity for volatile organic compounds showcases the potential of these compounds in sensing applications. The study demonstrates the effect of fluorination on the absorption, fluorescence emission, and dielectric properties of these materials (Pedrini et al., 2020).
Biological Studies Applications
- Antimicrobial Activity : A series of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles were synthesized and evaluated for their antimicrobial activity. This research underscores the bioactive potential of fluorinated compounds against various bacterial and fungal strains, offering a foundation for developing new antimicrobial agents (Gadakh et al., 2010).
Environmental Chemistry Applications
- Pollutant Sensing : The development of fluorinated ligands for the detection of volatile organic compounds illustrates the application of such compounds in environmental monitoring. The specific interactions between fluorinated compounds and pollutants like H2O and CO2, as well as organic solvents like toluene, highlight their potential as selective sensors (Pedrini et al., 2020).
properties
IUPAC Name |
4-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-9-14(21)8-7-13(16(9)22)15-17(10(2)19-20-15)23-12-5-3-11(18)4-6-12/h3-8,21-22H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCPTZQVUPFIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2OC3=CC=C(C=C3)F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

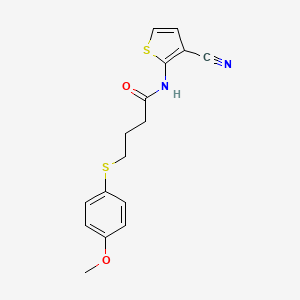
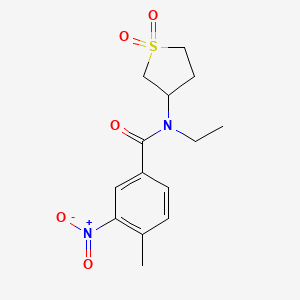
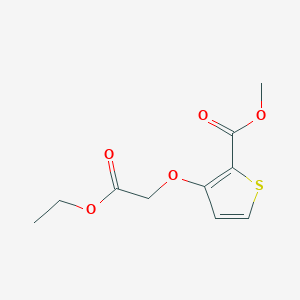
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727975.png)

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2727977.png)
![N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2727979.png)

![methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2727984.png)
![(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727987.png)
![1-(4-chlorophenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2727988.png)
![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)
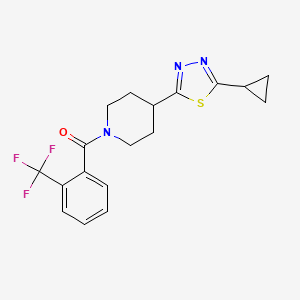
![Tert-butyl (4aR,8aS)-3-oxo-6-[4-[(prop-2-enoylamino)methyl]benzoyl]-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2727992.png)